molecular formula C23H24N2O4 B590257 rac Ambrisentan-d3 Methyl Ester CAS No. 1329837-75-3

rac Ambrisentan-d3 Methyl Ester

Cat. No.: B590257
CAS No.: 1329837-75-3
M. Wt: 395.473
InChI Key: RCOLWOXJIUGEGI-GKOSEXJESA-N
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Description

rac Ambrisentan-d3 Methyl Ester: is a stable isotope-labeled compound used primarily in pharmaceutical research. It is a derivative of Ambrisentan, which is an endothelin receptor antagonist. The compound is characterized by the presence of deuterium atoms, which replace hydrogen atoms in the molecular structure, making it useful for various analytical and research applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of rac Ambrisentan-d3 Methyl Ester involves multiple steps, starting with the preparation of the core structure, followed by the introduction of deuterium atoms. The key steps include:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions: rac Ambrisentan-d3 Methyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

rac Ambrisentan-d3 Methyl Ester has a wide range of applications in scientific research, including:

    Chemistry: Used as a reference standard in analytical chemistry for the quantification and identification of Ambrisentan and its metabolites.

    Biology: Employed in studies involving the metabolism and pharmacokinetics of Ambrisentan.

    Medicine: Investigated for its potential therapeutic effects and as a tool in drug development.

    Industry: Utilized in the quality control and validation of pharmaceutical products

Mechanism of Action

The mechanism of action of rac Ambrisentan-d3 Methyl Ester is similar to that of Ambrisentan. It acts as a selective antagonist of the endothelin type A (ETA) receptor, inhibiting the binding of endothelin-1 (ET-1). This prevents vasoconstriction and cell proliferation mediated by the ETA receptor, leading to vasodilation and reduced blood pressure .

Comparison with Similar Compounds

Uniqueness: rac Ambrisentan-d3 Methyl Ester is unique due to the presence of deuterium atoms, which enhance its stability and make it suitable for detailed analytical studies. This isotopic labeling allows for precise tracking and quantification in various research applications .

Properties

IUPAC Name

methyl 2-(4,6-dimethylpyrimidin-2-yl)oxy-3,3-diphenyl-3-(trideuteriomethoxy)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4/c1-16-15-17(2)25-22(24-16)29-20(21(26)27-3)23(28-4,18-11-7-5-8-12-18)19-13-9-6-10-14-19/h5-15,20H,1-4H3/i4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCOLWOXJIUGEGI-GKOSEXJESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)OC(C(=O)OC)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])OC(C1=CC=CC=C1)(C2=CC=CC=C2)C(C(=O)OC)OC3=NC(=CC(=N3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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